molecular formula C19H17N3OS2 B4180390 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B4180390
M. Wt: 367.5 g/mol
InChI Key: VSDGQFVFXGYEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thiadiazole derivatives are synthesized through various chemical reactions, including amidation reactions using EDC and HOBt in acetonitrile solvent at room temperature conditions. Compounds like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized, indicating a general methodology for incorporating thiadiazole moieties into complex molecules (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Molecular Structure Analysis

The molecular structures of thiadiazole derivatives exhibit varied intermolecular interactions such as hydrogen bonds and π interactions, contributing to their 3D arrays and crystalline forms. For example, structures with 'V' shapes and specific intermolecular interactions lead to the formation of 3-D arrays in crystals (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole derivatives undergo several chemical reactions, contributing to their versatility in synthesis and application. These reactions include carbodiimide condensation for the synthesis of novel derivatives, indicating a broad reactivity profile useful in generating a wide range of substances (Yu et al., 2014).

Physical Properties Analysis

The physical properties, such as crystalline structures and melting points, are characterized using various spectroscopic methods, including 1H NMR, IR, and MS. These properties are crucial for understanding the stability and applicability of these compounds (Mohammadi-Farani et al., 2014).

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including their reactivity with other chemical entities and potential biological activities. For instance, the synthesis and evaluation of these compounds as anticancer agents highlight their chemical reactivity and potential utility in drug discovery (Toolabi et al., 2022).

Safety and Hazards

For information on the safety and hazards associated with this compound, it’s best to refer to its Material Safety Data Sheet (MSDS). An MSDS includes information such as physical data, toxicity, health effects, first aid, reactivity, storage, disposal, protective equipment, and spill-handling procedures .

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c23-17(20-19-22-21-18(25-19)14-11-12-14)16(13-7-3-1-4-8-13)24-15-9-5-2-6-10-15/h1-10,14,16H,11-12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGQFVFXGYEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide

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